molecular formula C9H9BrN2S B6606948 2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 2839138-26-8

2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B6606948
CAS No.: 2839138-26-8
M. Wt: 257.15 g/mol
InChI Key: LAUIYZXVPRBMCT-UHFFFAOYSA-N
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Description

2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine is a synthetic heterocyclic compound that features a thiazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include lithium bromide, bromine, acetic acid, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.

    Medicine: Potential therapeutic applications due to its pharmacological activities, such as anti-inflammatory and antitumor effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
  • 2,4-disubstituted thiazoles
  • Imidazo[2,1-b][1,3]thiazines

Uniqueness

2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine stands out due to its specific substitution pattern and the presence of three methyl groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-bromo-5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUIYZXVPRBMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(S2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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